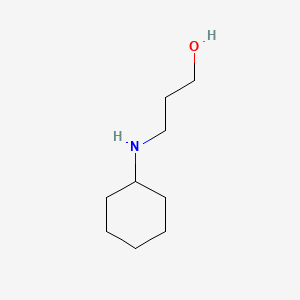

3-(Cyclohexylamino)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(cyclohexylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOAUWHTDKZVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185062 | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-12-7 | |

| Record name | 3-(Cyclohexylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 3 Cyclohexylamino Propan 1 Ol

Established Synthetic Pathways for the Core 3-(Cyclohexylamino)propan-1-ol Structure

The synthesis of the fundamental this compound structure can be achieved through several reliable and well-documented chemical transformations. These methods leverage common starting materials and reaction types prevalent in organic synthesis.

Reductive Amination Protocols for Propanol (B110389) Derivatives

Reductive amination, also known as reductive alkylation, stands as a highly versatile and widely used method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, a suitable propanal derivative containing a protected or latent hydroxyl group is reacted with cyclohexylamine (B46788). A common precursor is 3-hydroxypropanal (B37111), which can be generated via the aldol (B89426) condensation of formaldehyde (B43269) and acetaldehyde. mdpi.com The reaction proceeds by forming a Schiff base between the aldehyde group of 3-hydroxypropanal and the primary amine of cyclohexylamine. This intermediate is then reduced without isolation. A variety of reducing agents can be employed for this transformation, with the choice of agent influencing reaction conditions and chemoselectivity. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The general scheme for this synthesis is as follows: Step 1: Imine Formation HO-(CH₂)₂-CHO + H₂N-C₆H₁₁ ⇌ HO-(CH₂)₂-CH=N-C₆H₁₁ + H₂O

Step 2: Reduction HO-(CH₂)₂-CH=N-C₆H₁₁ + [Reducing Agent] → HO-(CH₂)₂-CH₂-NH-C₆H₁₁

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol; pH control often needed | Inexpensive, readily available | Can also reduce the starting aldehyde masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol; slightly acidic pH (6-7) | Chemoselectively reduces imines over ketones/aldehydes masterorganicchemistry.comorgsyn.org | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, effective, non-toxic byproducts masterorganicchemistry.com | More expensive, moisture-sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Nickel; H₂ pressure | "Green" method, high yields | Requires specialized pressure equipment orgsyn.org |

Utilization of Cyclohexylamine as a Nucleophilic Reagent in Amino Alcohol Synthesis

The nucleophilicity of the amino group in cyclohexylamine allows it to be a key reagent in ring-opening reactions of epoxides, a fundamental strategy for synthesizing β-amino alcohols. researchgate.netrroij.com This pathway involves the attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.

The reaction of cyclohexylamine with a three-carbon epoxide, such as 1,2-epoxypropane or epichlorohydrin, can generate the propanolamine (B44665) backbone. The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. chemistrysteps.com

Under neutral or basic conditions , the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide via an Sₙ2 mechanism. For 1,2-epoxypropane, this would predominantly yield a 1-(cyclohexylamino)propan-2-ol isomer.

Under acidic conditions , the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state. chemistrysteps.com

A related and highly useful starting material is 3-chloro-1,2-propanediol (B139630) or, more directly, epichlorohydrin. The reaction with cyclohexylamine opens the epoxide ring, and subsequent displacement of the chloride or reaction at the chlorohydrin can lead to the desired 3-amino-1-ol structure, although careful control of reaction conditions is necessary to favor the desired isomer and avoid side reactions. For instance, the synthesis of a related sulfonic acid derivative involves the reaction of cyclohexylamine with an intermediate derived from epichlorohydrin, showcasing this nucleophilic addition strategy. guidechem.com

Multicomponent and One-Pot Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, multicomponent reactions (MCRs) and one-pot syntheses are increasingly valuable. acs.org These strategies combine multiple reaction steps without isolating intermediates. While a specific MCR for this compound is not extensively documented, established MCRs for amino alcohol synthesis could be adapted.

For example, imine-initiated MCRs like the Strecker or Petasis reactions are powerful tools. nih.gov A hypothetical Petasis-type reaction could involve cyclohexylamine, a hydroxy-aldehyde (like glyceraldehyde), and a boronic acid to assemble a complex amino alcohol structure in a single step.

More practically, a one-pot synthesis could seamlessly combine the oxidation of a propanol derivative to an aldehyde, followed by in situ reductive amination with cyclohexylamine. For example, a catalytic system could first facilitate the dehydrogenation of 1,3-propanediol (B51772) to 3-hydroxypropanal, which is then immediately trapped by cyclohexylamine and reduced in the same reaction vessel, a process known as a hydrogen-borrowing or hydrogen-transfer mechanism. mdpi.com Such processes are highly atom-economical and are a key area of modern synthetic research.

Synthesis of Functionalized Analogs and Stereoisomers of this compound

Beyond the synthesis of the core structure, advanced strategies are employed to create analogs with specific functionalities or stereochemical configurations. These modifications can be directed at either the hydroxyl group or the cyclohexyl ring.

Selective Functionalization of the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a prime site for derivatization to produce a wide range of functionalized analogs. Chemoselective transformation of this group in the presence of the secondary amine is a key challenge. nih.gov

Common derivatizations include:

Esterification: Reaction with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine, yields the corresponding esters. This reaction is typically faster for the hydroxyl group than for the secondary amine.

Etherification: Formation of ethers can be achieved via a Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Sulfonylation: Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) is accomplished by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transforms the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce other functionalities like azides, nitriles, or thiols.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether (e.g., with TBDMSCl) is a common strategy to temporarily block its reactivity while performing transformations on other parts of the molecule.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | Ester (-OCOCH₃) | Prodrug synthesis, modifying polarity |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Ether (-OCH₂Ph) | Stable protecting group, introducing aryl moiety |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylate (-OTs) | Activation for nucleophilic substitution |

| Silylation | tert-Butyldimethylsilyl Chloride (TBDMSCl), Imidazole | Silyl Ether (-OTBDMS) | Protection of the hydroxyl group |

Regioselective and Stereoselective Modifications of the Cyclohexyl Moiety

Introducing substituents onto the cyclohexyl ring in a controlled manner presents a greater synthetic challenge. The two main approaches involve either starting with a pre-functionalized cyclohexane (B81311) derivative or modifying the intact cyclohexyl ring of the final molecule.

Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthesis with a cyclohexylamine derivative that already contains the desired substituents in the correct position and stereochemical orientation. For example, using cis- or trans-4-methylcyclohexylamine in a reductive amination reaction would yield the corresponding 4-methyl-substituted analog of this compound. Biocatalytic methods, employing enzymes like ω-transaminases, have been developed for the asymmetric synthesis of enantiomerically pure 3-substituted cyclohexylamines, which can then serve as chiral building blocks. researchgate.net

Stereocontrolled Introduction of Functionality: More advanced methods can build the amino alcohol and control the stereochemistry on the ring simultaneously. A modified Mitsunobu reaction, for instance, can be used on chiral cyclohexenol (B1201834) derivatives to introduce an amine functionality with inversion of stereochemistry, providing a pathway to stereochemically defined cyclohexane amino alcohols. rsc.org Subsequent reactions can then be used to elaborate the side chain to complete the synthesis of the target analog.

Direct modification of the cyclohexyl ring post-synthesis is generally difficult due to the lack of reactive sites on the saturated ring. However, if an unsaturated precursor like cyclohexenylamine were used, electrophilic addition reactions across the double bond could be employed to install functional groups in a regioselective manner before or after the construction of the propanolamine side chain.

Derivatization at the Secondary Amine Nitrogen for Enhanced Functionality

The nitrogen atom of the secondary amine in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's properties, such as its basicity, polarity, and reactivity. Common strategies for derivatization include N-acylation and N-alkylation.

N-Acylation: This process involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. This transformation converts the basic amine into a neutral amide functional group. The choice of acylating agent allows for the introduction of various substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties, thereby fine-tuning the molecular characteristics.

N-Alkylation: The introduction of an additional alkyl or aryl group at the nitrogen position can be achieved through N-alkylation. This reaction typically proceeds by reacting this compound with an alkyl halide. A selective mono-N-alkylation approach for similar 1,3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for a controlled reaction. wikipedia.org This method offers a high degree of selectivity, preventing the over-alkylation that can be a challenge with secondary amines. wikipedia.org The resulting tertiary amine often exhibits different chemical and physical properties compared to the parent secondary amine.

The table below summarizes potential derivatization reactions at the secondary amine nitrogen.

| Derivatization Type | Reagent Class | Functional Group Introduced | Resulting Functional Group |

| N-Acylation | Acyl Halides (e.g., Acetyl chloride) | Acyl group | Amide |

| N-Acylation | Acid Anhydrides (e.g., Acetic anhydride) | Acyl group | Amide |

| N-Alkylation | Alkyl Halides (e.g., Methyl iodide) | Alkyl group | Tertiary Amine |

| N-Arylation | Aryl Halides (with catalyst) | Aryl group | Tertiary Amine |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. A common synthetic route to this compound is the nucleophilic substitution reaction between cyclohexylamine and 3-chloro-1-propanol (B141029).

Reaction: C₆H₁₁NH₂ + Cl(CH₂)₃OH → C₆H₁₁NH(CH₂)₃OH + HCl

Applying green chemistry principles to this synthesis can significantly improve its environmental footprint.

Development of Solvent-Minimizing and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. A key goal of green chemistry is to replace these solvents with safer alternatives, such as water. The synthesis of amino alcohols and related compounds can be effectively performed in aqueous media. orgsyn.org For the synthesis of this compound, conducting the reaction in water instead of a traditional organic solvent would significantly reduce its environmental impact. Water is non-toxic, non-flammable, and readily available. While the reactants may have limited solubility in water, techniques such as the use of phase-transfer catalysts or performing the reaction at elevated temperatures can enhance reaction rates. Furthermore, solvent-free, or neat, reaction conditions represent an ideal scenario, completely eliminating solvent waste. orgsyn.org

Exploration of Energy-Efficient Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Energy consumption is a significant factor in the sustainability of a chemical process. Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and, consequently, energy usage. googleapis.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions compared to conventional heating methods. googleapis.com The application of microwave energy to the synthesis of this compound from cyclohexylamine and 3-chloro-1-propanol could dramatically shorten the reaction time from hours to minutes, thereby conserving energy and increasing throughput.

The table below provides a hypothetical comparison of conventional and microwave-assisted approaches for this synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Input | High and sustained | Lower and targeted |

| Solvent | Often requires high-boiling organic solvents | Can be adapted for aqueous or solvent-free conditions |

| Yield | Variable | Often higher |

| Byproduct Formation | Can be significant due to prolonged heating | Often reduced |

Implementation of Atom-Economical and Waste-Reducing Methodologies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. youtube.comorganic-chemistry.orgsigmaaldrich.com The ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound from cyclohexylamine and 3-chloro-1-propanol involves the formation of a hydrogen chloride (HCl) byproduct, which lowers its atom economy.

Atom Economy Calculation:

Desired Product: this compound (C₉H₁₉NO, Molar Mass ≈ 157.26 g/mol )

Reactants: Cyclohexylamine (C₆H₁₃N, Molar Mass ≈ 99.17 g/mol ) + 3-Chloro-1-propanol (C₃H₇ClO, Molar Mass ≈ 94.54 g/mol )

Total Mass of Reactants: 99.17 + 94.54 = 193.71 g/mol

% Atom Economy: (157.26 / 193.71) * 100 ≈ 81.2%

While an 81.2% atom economy is reasonable, alternative synthetic routes can offer improvements. One such route is reductive amination. wikipedia.orgyoutube.com This method could involve the reaction of cyclohexylamine with a suitable keto-alcohol, such as 3-hydroxypropanal, in the presence of a reducing agent. A catalytic hydrogenation approach would be highly atom-economical, with water being the only byproduct. chemicalbook.com Such enzymatic or chemo-catalytic methods not only improve atom economy but also minimize waste by avoiding stoichiometric reagents and byproducts. wikipedia.orgyoutube.com

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexylamino Propan 1 Ol

Fundamental Organic Transformations Involving the Amino Alcohol Functionality

The chemical behavior of 3-(cyclohexylamino)propan-1-ol is characterized by the independent and cooperative reactions of its amino and alcohol moieties. Key transformations include oxidation of the alcohol, esterification, and reactions at the nitrogen center such as N-alkylation.

Oxidation: The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically employed for the selective oxidation to the corresponding aldehyde, 3-(cyclohexylamino)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the formation of the carboxylic acid, 3-(cyclohexylamino)propanoic acid. The presence of the amine functionality can influence the reaction, and protection of the amino group may be necessary in some cases to avoid side reactions.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the amino alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. The reaction is an equilibrium process, and removal of water can drive it towards the product. The basicity of the amino group can interfere with the acid catalyst, and thus, protection of the amine or the use of a large excess of the acid catalyst may be required for efficient conversion.

N-Alkylation: The secondary amine in this compound is nucleophilic and can react with alkylating agents, such as alkyl halides, to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction, and controlling the stoichiometry of the reactants is crucial for achieving mono-alkylation.

Cyclization: The presence of both an amino and a hydroxyl group in a 1,3-relationship allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. For instance, reaction with formaldehyde (B43269) or other aldehydes and ketones can lead to the formation of N-cyclohexyl-1,3-oxazinanes. Dehydration of this compound under appropriate conditions can lead to the formation of N-cyclohexylpiperidine, although this is a more challenging transformation that often requires specific catalytic systems.

Table 1: Representative Organic Transformations of this compound

| Transformation | Reagent/Catalyst | Product |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 3-(Cyclohexylamino)propanal |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3-(Cyclohexylamino)propanoic acid |

| Esterification | Acetic Acid / H₂SO₄ | 3-(Cyclohexylamino)propyl acetate |

| N-Alkylation | Methyl Iodide (CH₃I) | 3-(Cyclohexyl(methyl)amino)propan-1-ol |

| Cyclization | Formaldehyde (CH₂O) | 3-Cyclohexyl-1,3-oxazinane |

Stereochemical Control and Enantioselectivity in Reactions of this compound

While this compound itself is achiral, its derivatives can possess stereocenters, and its use in asymmetric synthesis as a chiral auxiliary or ligand has been explored. The inherent structure of the molecule can influence the stereochemical outcome of reactions at or adjacent to the functional groups.

When this compound is used to synthesize chiral molecules, the stereochemical control is of paramount importance. For instance, if the carbon bearing the hydroxyl group or the nitrogen atom becomes a stereocenter through a chemical transformation, the facial selectivity of the attack by a reagent will determine the enantiomeric or diastereomeric excess of the product.

Chiral derivatives of this compound, for example, those with substituents on the cyclohexane (B81311) ring or the propyl chain, can be employed as chiral ligands in metal-catalyzed asymmetric reactions. The coordination of the amino and hydroxyl groups to a metal center creates a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The steric bulk of the cyclohexyl group and the conformational rigidity of the resulting metal complex play a crucial role in determining the degree of stereochemical induction.

Research in the field of asymmetric catalysis has demonstrated that N-substituted amino alcohols are effective ligands for a range of enantioselective transformations. While specific data for this compound as a ligand is not extensively documented in readily available literature, the principles of related systems suggest its potential in this area. The ability to modify both the N-cyclohexyl group and the propanol (B110389) backbone allows for the fine-tuning of the steric and electronic properties of the ligand, which is essential for optimizing enantioselectivity in a given catalytic reaction.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanistic pathways of the reactions involving this compound are generally analogous to those of other amino alcohols. Spectroscopic methods and computational studies are key tools for elucidating these mechanisms and identifying transient intermediates.

Oxidation Mechanism: The oxidation of the primary alcohol to an aldehyde with a chromium-based reagent like PCC is believed to proceed through the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted E2 elimination of a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to Cr(IV).

Esterification Mechanism: The Fischer esterification mechanism involves the initial protonation of the carboxylic acid by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species gives the final ester product.

Cyclization Mechanism: The formation of an N-cyclohexyl-1,3-oxazinane from this compound and an aldehyde or ketone proceeds via the initial formation of a hemiaminal intermediate from the reaction of the secondary amine with the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the hemiaminal carbon, leading to the cyclized product with the elimination of a water molecule.

Computational Studies: Computational chemistry provides valuable insights into the reaction mechanisms of amino alcohols. For instance, computational investigations on the reaction of the related N-(2-cyclohexylamino)ethanol with thionyl chloride have elucidated the pathway involving the formation of a 1,2,3-oxathiazolidine-2-oxide. These studies suggest that the nitrogen atom of the amino alcohol initiates the reaction by attacking the sulfur atom of thionyl chloride, followed by an intramolecular attack of the oxygen atom. Similar computational approaches can be applied to understand the reactivity of this compound, predicting transition state energies and identifying the most favorable reaction pathways.

The identification of key intermediates in these reactions can often be achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in the cyclization reaction, the hemiaminal intermediate may be observable under certain conditions. By carefully monitoring the reaction progress with NMR, it is possible to gain experimental evidence for the proposed mechanistic steps.

Coordination Chemistry and Application As Ligands in Catalysis

Design and Synthesis of Metal-Ligand Complexes Incorporating 3-(Cyclohexylamino)propan-1-ol Scaffolds

There are currently no scientific reports on the design strategies or synthetic methodologies for creating metal-ligand complexes specifically using this compound. The coordination behavior of this ligand, including its potential denticity (acting as a monodentate or bidentate ligand through its nitrogen and oxygen atoms) and the influence of the bulky cyclohexyl group on complex formation, has not been investigated.

Structural Characterization of Coordination Compounds Utilizing Advanced Analytical Techniques

Consistent with the lack of synthesized complexes, no structural characterization data exists for coordination compounds of this compound.

Spectroscopic Analysis of Metal Complexes

No spectroscopic data, such as FT-IR, UV-Vis, or NMR spectroscopy, is available for metal complexes of this compound. Such analyses would typically provide insights into the ligand's coordination mode and the electronic environment of the metal center.

Crystallographic Studies of Ligand-Metal Interactions

There are no published single-crystal X-ray diffraction studies for any metal complexes involving this compound. Therefore, precise information regarding bond lengths, bond angles, coordination geometry, and intermolecular interactions remains undetermined.

Catalytic Performance in Homogeneous and Heterogeneous Systems

The potential catalytic activity of metal complexes derived from this compound has not been explored.

Applications in Asymmetric Catalysis for Enantioselective Transformations

No research has been conducted to evaluate the efficacy of chiral or achiral this compound metal complexes as catalysts in asymmetric synthesis. Consequently, there are no findings on their performance in enantioselective transformations.

Research in Biocatalysis and Biomimetic Oxidative Processes

The application of this compound complexes in the fields of biocatalysis or as mimics for biological oxidative processes has not been reported in the scientific literature.

Investigation of Metal-Ligand Cooperative Catalysis Mechanisms

The efficacy of catalysts derived from this compound and its analogs is deeply rooted in the principle of metal-ligand cooperation (MLC). In these catalytic systems, the amino alcohol ligand is not a passive spectator that merely influences the steric and electronic environment of the metal center. Instead, it actively participates in the catalytic cycle, working in concert with the metal to facilitate substrate activation and transformation. This bifunctional nature is crucial for the high activity observed in reactions such as transfer hydrogenation.

Investigations into the mechanisms of ruthenium(II) complexes featuring amino alcohol ligands reveal a common theme: the deprotonation of the ligand's functional groups is a key step. In a typical transfer hydrogenation of a ketone, for example, the catalytic cycle is initiated by the formation of a ruthenium hydride species. The amino alcohol ligand, coordinated to the metal, facilitates the transfer of a proton and a hydride to the carbonyl substrate.

The widely accepted mechanism for this process, often referred to as an "outer-sphere" mechanism, involves the following cooperative steps:

Deprotonation and Activation: In the presence of a base, the coordinated amino alcohol ligand is deprotonated at the hydroxyl group to form a more reactive alkoxide species. Simultaneously, the hydrogen donor (e.g., 2-propanol) helps form a ruthenium-hydride intermediate.

Substrate Coordination: The ketone substrate interacts with the catalyst complex. A critical feature of the cooperative mechanism is the formation of a hydrogen bond between the deprotonated amine (N-H) of the ligand and the carbonyl oxygen of the substrate.

Concerted Hydrogen Transfer: This hydrogen bonding pre-organizes the substrate in the outer coordination sphere of the metal, positioning it perfectly for reduction. The proton from the ligand's N-H group and the hydride from the ruthenium center are transferred to the ketone's oxygen and carbon atoms, respectively, in a concerted, six-membered ring transition state. This simultaneous transfer is a hallmark of metal-ligand cooperation and is responsible for the high efficiency and selectivity of the reaction. diva-portal.org

Product Release and Catalyst Regeneration: Following the hydrogen transfer, the resulting alcohol product is released, and the catalyst is regenerated, ready to begin a new cycle.

Kinetic isotope effect studies provide strong evidence for this concerted transfer mechanism. diva-portal.org Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have corroborated this outer-sphere pathway, highlighting the energetic favorability of the transition state where the ligand is actively involved in proton transfer. diva-portal.orgnih.gov This cooperative action avoids the need for the substrate to directly coordinate to the metal center, which can often be a slower, less efficient process. youtube.com

The table below summarizes key mechanistic aspects and the roles of the components in a representative Ru-catalyzed transfer hydrogenation employing an amino alcohol ligand like this compound.

| Catalytic Step | Role of Metal Center (e.g., Ruthenium) | Role of this compound Ligand | Key Intermediate/Transition State |

|---|---|---|---|

| Catalyst Activation | Binds hydrogen donor; forms Ru-H (hydride) species. | -OH group is deprotonated by a base to form an active alkoxide. | [Ru]-H complex with coordinated amino-alkoxide ligand. |

| Substrate Binding | Maintains the overall geometry of the complex. | N-H group acts as a hydrogen bond donor to the substrate's carbonyl oxygen. | Outer-sphere complex with substrate hydrogen-bonded to the ligand. |

| Hydrogen Transfer | Transfers a hydride (H-) to the carbonyl carbon. | Transfers a proton (H+) from the N-H group to the carbonyl oxygen. | Six-membered pericyclic transition state. |

| Product Release | Releases the newly formed alcohol product. | Returns to its protonated state, ready for the next cycle. | Regenerated active catalyst. |

This cooperative mechanism, where the ligand is intimately involved in the bond-breaking and bond-forming steps of the reaction, is a powerful strategy in catalysis. It allows for highly efficient transformations under mild conditions by lowering the activation energy of the key hydrogen transfer step.

Theoretical and Computational Studies of 3 Cyclohexylamino Propan 1 Ol and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Energetics

Comprehensive quantum chemical investigations into the electronic structure and energetics of 3-(cyclohexylamino)propan-1-ol are limited in publicly accessible literature. However, the principles of these investigations can be outlined based on standard computational chemistry methodologies.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry in both its ground and excited states. These calculations would yield key energetic data, including the total energy, enthalpy, and Gibbs free energy of the molecule. Furthermore, DFT can be used to simulate various electronic properties that provide insight into the molecule's stability and reactivity.

A hypothetical table of DFT-calculated energies for the ground state of this compound is presented below. It is important to note that this data is illustrative and not derived from actual published research.

| Parameter | Calculated Value (Hartrees) |

| Total Energy | -522.8 |

| Enthalpy | -522.6 |

| Gibbs Free Energy | -522.9 |

Molecular Orbital and Frontier Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound would reveal how atomic orbitals from carbon, nitrogen, oxygen, and hydrogen combine to form bonding and anti-bonding molecular orbitals.

Of particular interest are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These orbitals' spatial distribution would indicate the likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical representation of frontier orbital energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Modeling and Conformational Analysis

The presence of flexible single bonds in this compound, specifically within the propyl chain and the bond connecting the nitrogen to the cyclohexyl ring, allows for multiple spatial arrangements or conformations. The cyclohexyl ring itself can exist in several conformations, with the chair form being the most stable.

Molecular modeling techniques would be used to explore the potential energy surface of the molecule and identify its most stable conformers. This process involves systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy. The results would reveal the preferred three-dimensional structure of the molecule under different conditions. Intramolecular hydrogen bonding between the hydroxyl group and the amino group could play a significant role in stabilizing certain conformations, a phenomenon that has been observed in studies of other amino alcohols.

Prediction of Reactivity Profiles and Spectroscopic Signatures

Computational methods are invaluable for predicting the reactivity and spectroscopic properties of molecules.

Reactivity Profiles: By analyzing the distribution of electron density and the shapes of the frontier orbitals, regions of the molecule that are susceptible to chemical attack can be identified. For instance, the lone pair of electrons on the nitrogen and oxygen atoms would be predicted as primary sites for electrophilic attack. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.

Spectroscopic Signatures: Theoretical calculations can predict various spectroscopic signatures, which are essential for the experimental characterization of the compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-N and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms. These predictions are highly dependent on the electronic environment of each nucleus and are instrumental in interpreting experimental NMR spectra for structure elucidation.

A table of predicted key vibrational frequencies is provided below as an example.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| N-H | Stretching | 3310 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C-O | Stretching | 1050 |

| C-N | Stretching | 1180 |

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for unequivocally determining the molecular structure of 3-(Cyclohexylamino)propan-1-ol. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the propyl chain, and the amine and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the cyclohexyl and propanol (B110389) moieties would be indicative of their bonding and local chemical environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl CH | 2.4 - 2.6 | 55 - 60 |

| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 35 |

| N-CH₂ | 2.6 - 2.8 | 45 - 50 |

| CH₂-CH₂-CH₂ | 1.6 - 1.8 | 30 - 35 |

| O-CH₂ | 3.5 - 3.7 | 60 - 65 |

| NH | Variable | - |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) or electrospray ionization (ESI) methods could be utilized. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern would provide valuable structural information, showing characteristic losses of fragments such as the hydroxyl group, parts of the propyl chain, or the cyclohexyl ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretching vibrations of the aliphatic cyclohexyl and propyl groups (around 2850-3000 cm⁻¹).

Chromatographic and Separation Science Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag, such as o-phthalaldehyde (OPA), may be necessary for sensitive detection. nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given that amino alcohols can be challenging to analyze directly by GC due to their polarity and potential for hydrogen bonding, derivatization to increase volatility is often employed. nih.govgcms.cz Alternatively, specialized columns designed for the analysis of amines can be used. agilent.comagilent.com A GC method would be valuable for determining the presence of any volatile impurities.

Electroanalytical and Potentiometric Approaches for Physicochemical Parameter Determination

Electroanalytical techniques can be used to determine important physicochemical parameters, such as the apparent dissociation constant (pKa). The pKa value is crucial for understanding the ionization behavior of a compound in solution.

Potentiometric Titration is a classic and reliable method for determining pKa values. creative-bioarray.comdergipark.org.tr This technique involves titrating a solution of this compound with a standardized acid or base and monitoring the pH of the solution with a calibrated pH meter. The pKa can be determined from the inflection point of the resulting titration curve. creative-bioarray.comyoutube.com For this compound, which has a basic secondary amine group, titration with a strong acid would allow for the determination of its pKa.

Solid-State Characterization Methods

For compounds that exist as solids at room temperature, solid-state characterization methods provide information about their crystalline structure.

Integration into Polymer Chemistry and Advanced Materials Research

Monomer Design and Polymerization Strategies Utilizing 3-(Cyclohexylamino)propan-1-ol Scaffolds

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a secondary amine (-NH-) group, allows it to be a versatile building block, or monomer, for creating polymers. The specific way this monomer is incorporated into a polymer chain is determined by the polymerization strategy, which in turn influences the final properties of the material.

One primary approach is step-growth polymerization , where the hydroxyl or amine groups react to form linkages such as esters or amides. For instance, the hydroxyl group can react with a carboxylic acid or its derivative to form a polyester, while the amine group can react with a carboxylic acid to create a polyamide. If a co-monomer with two carboxylic acid groups is used, a linear polymer can be formed. The choice of co-monomer is crucial in designing the final polymer's characteristics.

Another significant strategy involves modifying the this compound to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. This transforms the amino alcohol into a monomer that can undergo chain-growth polymerization , like free-radical polymerization. This method allows for the creation of polyacrylates or polymethacrylates with the cyclohexylamino and hydroxyl functionalities as pendant groups on the polymer backbone. These side groups can then be further modified after polymerization to introduce additional functionalities.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight and structure. This precision is key to developing materials with highly specific and reproducible properties.

Below is a table summarizing potential polymerization strategies for monomers derived from this compound.

| Polymerization Strategy | Reactive Group(s) on Monomer | Resulting Polymer Type | Potential Linkage |

| Step-Growth Polymerization | Hydroxyl and/or Amine | Polyester, Polyamide, Poly(ester amide) | Ester, Amide |

| Chain-Growth Polymerization | Modified with Acrylate/Methacrylate | Polyacrylate, Polymethacrylate | Carbon-Carbon Backbone |

Development of Functional Polymeric Architectures with Tunable Properties (e.g., Thermoresponsive Polymers)

The incorporation of the this compound moiety into a polymer backbone can impart "smart" or "stimuli-responsive" properties. One of the most studied of these is thermoresponsiveness, where a polymer's solubility in a solvent changes with temperature. This behavior is highly desirable for applications in biomedicine and nanotechnology.

Polymers can exhibit a lower critical solution temperature (LCST), where they are soluble below a certain temperature and insoluble above it, or an upper critical solution temperature (UCST), with the opposite behavior. This transition is driven by changes in the interactions between the polymer and the solvent molecules, particularly hydrogen bonding.

For example, a polymer with a structure related to a derivative of this compound, poly(1-(cyclohexylamino)-1-oxopropan-2-yl acrylate), has been shown to exhibit UCST behavior in methanol. This means that at lower temperatures, the polymer is insoluble, but as the temperature is raised, it becomes soluble. The specific temperature at which this change occurs, known as the cloud point temperature (Tcp), can be fine-tuned by altering the polymer's composition and molecular weight.

The table below illustrates how the properties of such polymers can be tuned.

| Polymer Characteristic | Method of Tuning | Effect on Thermoresponsive Properties |

| Monomer Composition | Copolymerization with hydrophilic or hydrophobic monomers | Alters the overall hydrophilicity/hydrophobicity, thereby changing the critical solution temperature. |

| Molecular Weight | Controlled polymerization techniques (e.g., RAFT) | Higher molecular weight can influence the sharpness and temperature of the phase transition. |

| Side Group Modification | Chemical modification of the hydroxyl or amine groups | Can introduce new functionalities and alter the polymer's interaction with the solvent. |

Exploration of Advanced Material Properties Derived from Amino Alcohol Incorporation

The inclusion of the this compound scaffold into polymers can lead to a range of advanced material properties beyond thermoresponsiveness. The specific contributions of the cyclohexylamino and propanol (B110389) components are key to these enhanced functionalities.

The cyclohexyl group is bulky and hydrophobic, which can significantly impact the polymer's physical properties. It can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The hydrophobicity of the cyclohexyl group can also be exploited in applications such as coatings and adhesives, where water resistance is important.

The amino and alcohol groups provide sites for hydrogen bonding, which can greatly influence the mechanical properties of the material. Strong intermolecular hydrogen bonds can lead to polymers with higher tensile strength and toughness. These groups also offer opportunities for post-polymerization modification, allowing for the attachment of other functional molecules, such as drugs for controlled release applications or biomolecules for creating biocompatible materials.

Furthermore, the presence of the amine group makes the polymer's properties pH-responsive. In acidic conditions, the amine group can be protonated, leading to changes in the polymer's solubility and conformation. This dual responsiveness to both temperature and pH makes these materials particularly interesting for applications in drug delivery and smart hydrogels.

The table below summarizes the potential advanced properties derived from the incorporation of this compound into polymers.

| Structural Feature | Resulting Material Property | Potential Application |

| Cyclohexyl Group | Increased rigidity, thermal stability, and hydrophobicity | High-performance coatings, adhesives, and engineering plastics |

| Amino and Alcohol Groups | Enhanced mechanical strength through hydrogen bonding, sites for functionalization | Strong fibers, biocompatible materials, drug delivery systems |

| Amine Group | pH-responsiveness | Smart hydrogels, sensors, controlled release systems |

Supramolecular Chemistry and Self Assembly Research

Investigation of Non-Covalent Interactions and Molecular Recognition Phenomena

The molecular structure of 3-(Cyclohexylamino)propan-1-ol is conducive to several types of non-covalent interactions that are fundamental to molecular recognition and self-assembly. The primary alcohol group (-OH) can act as both a hydrogen bond donor and acceptor. pdx.edu Similarly, the secondary amine (-NH-) group can also serve as a hydrogen bond donor and acceptor. These capabilities allow for the formation of intermolecular hydrogen bonds, which are crucial in building larger supramolecular structures. libretexts.orgnih.gov

The cyclohexyl ring introduces a significant nonpolar, aliphatic component to the molecule. This bulky group can participate in van der Waals interactions and hydrophobic interactions, particularly in aqueous environments. mdpi.com The interplay between the hydrophilic alcohol and amine groups and the hydrophobic cyclohexyl group suggests that this compound could exhibit amphiphilic properties, which are a driving force for self-assembly. mdpi.com

Molecular recognition events involving derivatives of this compound would be governed by the precise geometric and chemical complementarity between the molecule and a potential binding partner. The directionality and strength of hydrogen bonds, coupled with the shape and size of the cyclohexyl group, would dictate the selectivity of these interactions. rsc.org Studies on related amino alcohols have shown that the interplay of hydrogen bonding and other weak interactions can lead to the formation of specific and predictable supramolecular synthons. nih.gov

Rational Design of Supramolecular Systems Incorporating this compound Motifs

The rational design of supramolecular systems leverages a deep understanding of non-covalent interactions to create complex, functional architectures from molecular building blocks. nih.gov The structural features of this compound make it a potentially valuable motif in the design of such systems. For instance, its ability to form multiple hydrogen bonds could be exploited to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. mdpi.com

Derivatives of this compound could be synthesized to enhance its self-assembly properties. For example, the attachment of larger aromatic or aliphatic groups could strengthen hydrophobic interactions and lead to the formation of more stable assemblies. mdpi.com Conversely, the incorporation of charged groups could introduce electrostatic interactions as a tool for directing assembly. nih.gov

The design principles for incorporating this motif would involve considering the balance between attractive and repulsive forces, the geometry of the molecule, and the desired properties of the final supramolecular structure. By modifying the molecular structure, it is possible to control the morphology of the resulting self-assembled materials, leading to the formation of structures such as fibers, vesicles, or gels. nih.govroyalsocietypublishing.org

Formation and Characterization of Self-Assembled Structures and Architectures

The spontaneous organization of molecules into ordered structures is known as self-assembly. nih.gov Based on its amphiphilic nature, derivatives of this compound could be expected to self-assemble into a variety of architectures in solution. In aqueous environments, the hydrophobic cyclohexyl groups would likely aggregate to minimize contact with water, while the hydrophilic alcohol and amine groups would remain exposed to the solvent. This could lead to the formation of micelles or vesicles. In nonpolar solvents, an inverted aggregation might occur.

The formation of these structures is a dynamic process that can be influenced by factors such as concentration, temperature, pH, and solvent composition. nih.gov The characterization of these self-assembled architectures would require a suite of analytical techniques.

Table 2: Techniques for Characterizing Self-Assembled Structures

| Technique | Information Obtained | Relevance to this compound Assemblies |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, dynamics, and intermolecular interactions. | Could confirm the formation of assemblies and probe the environment of different parts of the molecule. nih.gov |

| X-ray Diffraction (XRD) | Crystalline structure and molecular packing. | Could provide detailed structural information if the assemblies are crystalline. mdpi.com |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and size of the assembled structures. | Would allow for direct visualization of the shape and dimensions of any formed nanostructures. |

| Dynamic Light Scattering (DLS) | Size distribution of particles in solution. | Could determine the average size and polydispersity of micelles or vesicles. |

Q & A

Basic: What are the optimal synthetic routes for 3-(cyclohexylamino)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexylamine can react with epichlorohydrin under reflux in a polar solvent (e.g., ethanol) at 60–80°C for 12–24 hours. Catalysts like NaOH or K2CO3 enhance yield by promoting ring-opening of the epoxide . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures reproducibility .

Advanced: How can enantiomeric separation of this compound be achieved for pharmacological studies?

Methodological Answer:

Chiral resolution methods include:

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min, detecting enantiomers via UV (210 nm). Retention times vary by 2–3 minutes .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents. Unreacted enantiomer is isolated with >95% ee .

Validate purity using polarimetry ([α]D = ±15–20°) and circular dichroism spectroscopy .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR (CDCl3) shows signals at δ 1.2–1.8 ppm (cyclohexyl CH2), δ 2.6–3.0 ppm (N–CH2), and δ 3.6–3.8 ppm (OH). <sup>13</sup>C NMR confirms the amine and alcohol moieties .

- FT-IR : Peaks at 3300 cm<sup>−1</sup> (O–H stretch) and 1600 cm<sup>−1</sup> (N–H bend) .

- Mass Spectrometry : ESI-MS (m/z 172.2 [M+H]<sup>+</sup>) validates molecular weight .

Advanced: How does this compound interact with enzymes like monoamine oxidases (MAOs)?

Methodological Answer:

Kinetic assays using recombinant MAO-A/MAO-B (expressed in E. coli) reveal competitive inhibition. Protocol:

Incubate MAO (0.1 µM) with substrate (e.g., tyramine) and varying inhibitor concentrations (0–100 µM) in phosphate buffer (pH 7.4) at 37°C.

Monitor H2O2 production using Amplex® Red (λex 530 nm, λem 590 nm).

Calculate Ki via Lineweaver-Burk plots. Reported Ki values range from 5–20 µM, suggesting moderate potency .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs). Parameterize the compound’s structure with Gaussian09 (B3LYP/6-31G*). Dock into active sites (e.g., β2-adrenergic receptor) to estimate binding affinities (ΔG ≤ −8 kcal/mol suggests strong binding) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R<sup>2</sup> > 0.7) .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Stable at pH 6–8 (aqueous buffer, 25°C). Degrades >10% at pH <4 (amine protonation) or pH >9 (oxidation) over 48 hours .

- Thermal Stability : Decomposes above 150°C (TGA analysis). Store at ≤25°C to prevent dimerization .

Advanced: What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with electrophiles (e.g., benzyl bromide). The hydroxyl group directs nucleophilic attack to the β-carbon (steric hindrance at α-position reduces reactivity) .

- DFT Calculations : B3LYP/6-311++G** shows higher electron density at the β-carbon (Mulliken charges: −0.25 vs. −0.18 at α-carbon), favoring substitution there .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.